

Z-VEID-FMK: A Technical Guide to its Role in Cellular Disassembly

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Compound of Interest

Compound Name: Z-VEID-FMK

Cat. No.: B1150351

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Introduction

Z-VEID-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-6, a key executioner enzyme in the apoptotic cascade.[1][2][3][4] This technical guide provides an in-depth overview of **Z-VEID-FMK**, its mechanism of action, and its critical involvement in the intricate processes of cellular disassembly. Understanding the function of **Z-VEID-FMK** is paramount for research in apoptosis, neurodegenerative diseases, and the development of novel therapeutic interventions.

Caspases, a family of cysteine-aspartic proteases, are central to the initiation and execution of programmed cell death. Caspase-6, in particular, plays a crucial role in the breakdown of cellular structures by cleaving specific protein substrates, leading to the morphological hallmarks of apoptosis.[5][6] **Z-VEID-FMK** serves as an invaluable tool to dissect the specific contributions of caspase-6 in these pathways.

Mechanism of Action

Z-VEID-FMK is a synthetic tetrapeptide (Z-Val-Glu-Ile-Asp) linked to a fluoromethylketone (FMK) group. This design allows it to specifically target and inhibit caspase-6. The peptide sequence mimics the cleavage site recognized by caspase-6, guiding the inhibitor to the enzyme's active site. The FMK group then forms a covalent bond with the cysteine residue in

the active site, leading to irreversible inhibition of its proteolytic activity. The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor.

Quantitative Data

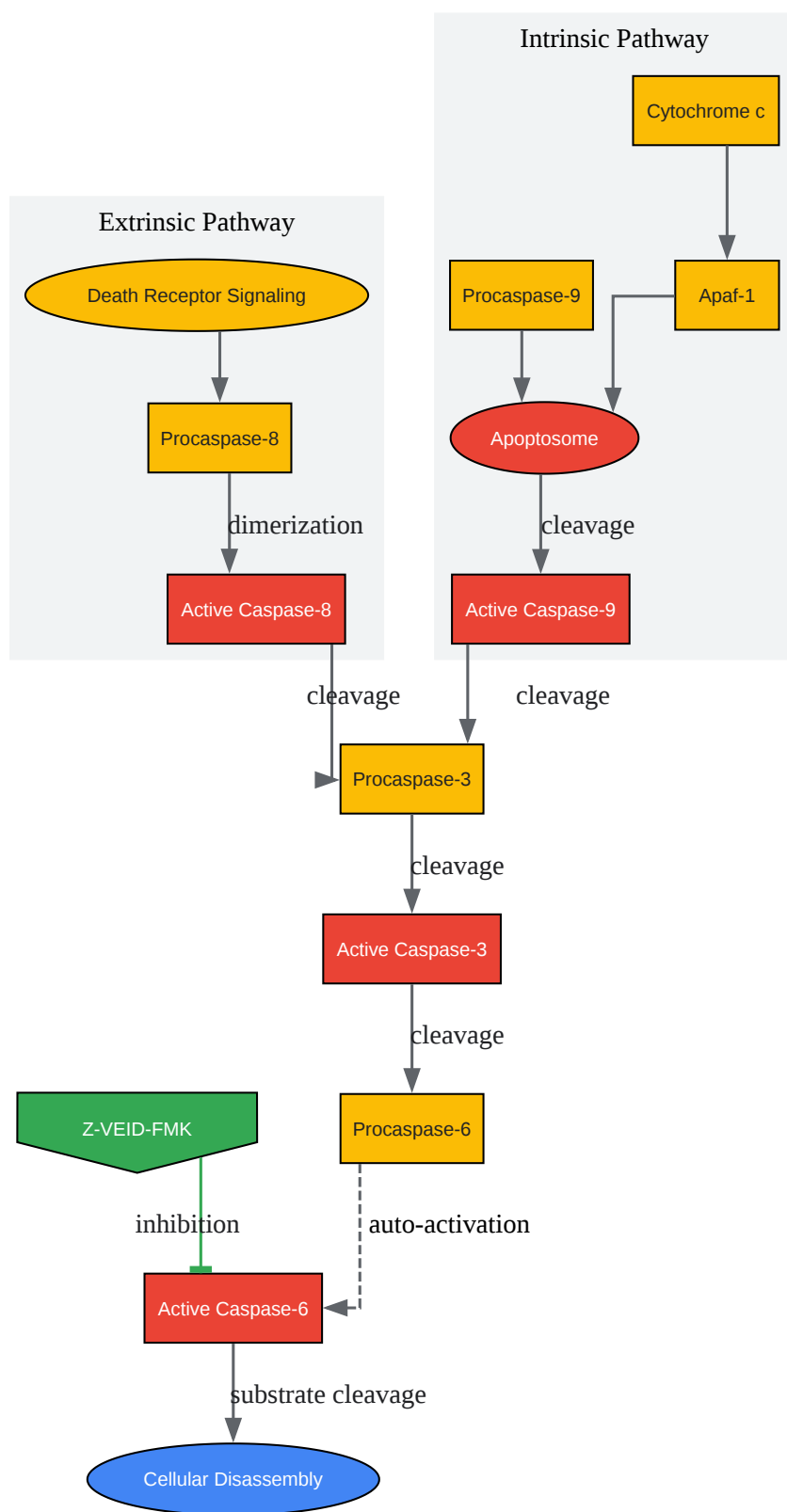
The efficacy of **Z-VEID-FMK** is demonstrated by its ability to inhibit caspase-6 activity and subsequent apoptotic events. While a comprehensive IC50 profile against all caspases is not readily available in a single source, the existing data highlights its selectivity for caspase-6.

Inhibitor	Target	IC50 / Effective Concentration	Assay System	Reference
VEID-CHO (similar to Z-VEID-FMK)	Caspase-6	64 ± 20 nM	Lamin-based ELISA	[7]
VEID-CHO (similar to Z-VEID-FMK)	Caspase-6	56 ± 6 nM	VEID-based fluorometric assay	[7]
Z-VEID-FMK	Caspase-6	50 µM (effective concentration)	Inhibition of drug-induced caspase-6 activity and apoptosis in HepG2 cells	[1][3]
Z-VAD-FMK (pan-caspase inhibitor)	Caspase-6	44 µM	Inhibition of lamin A/C cleavage	Not explicitly cited

Note: IC50 values can vary depending on the assay conditions and substrate used.

Signaling Pathways

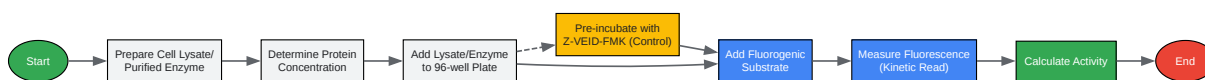
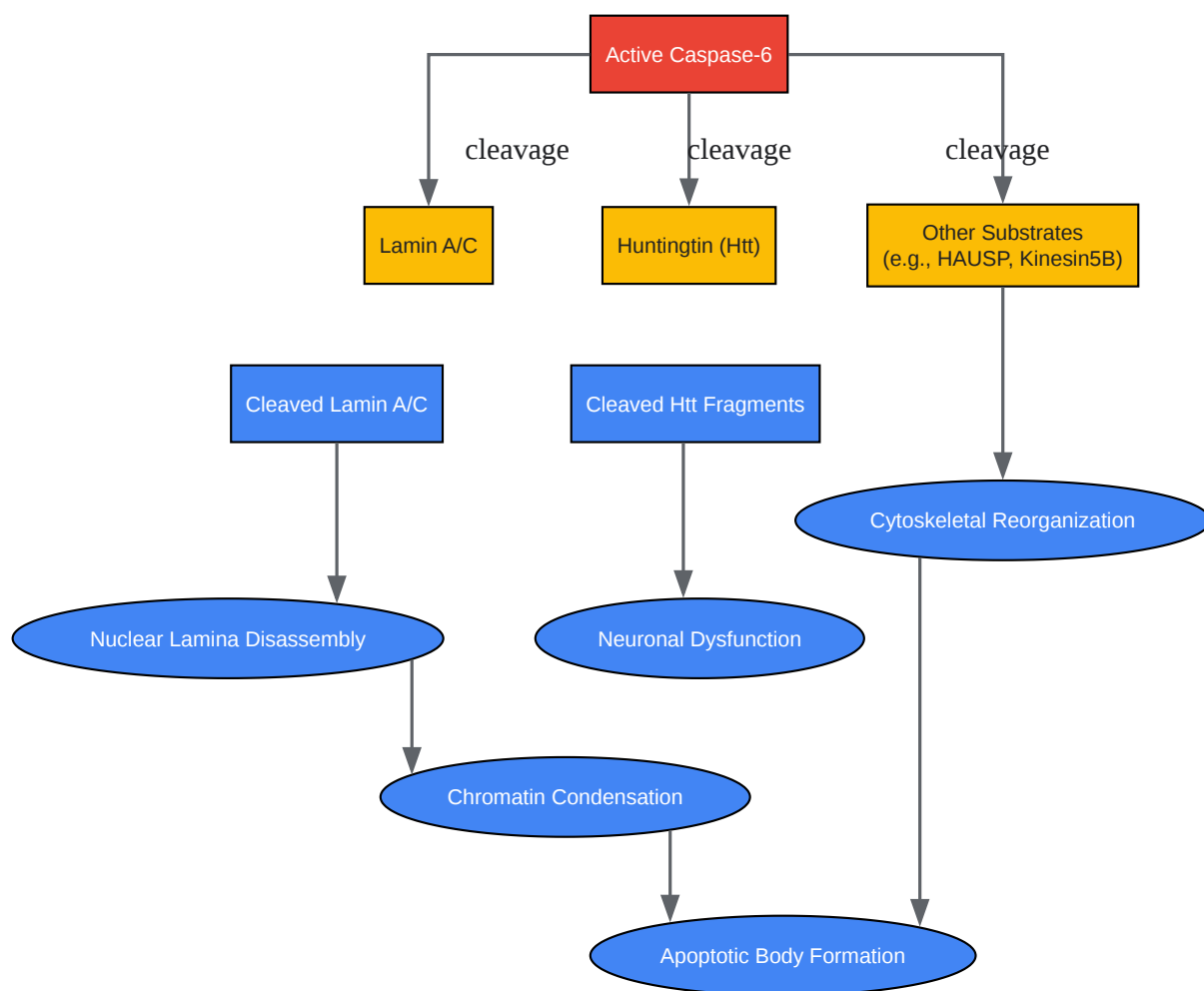
Caspase-6 is activated through a proteolytic cascade initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Once activated, caspase-6 proceeds to cleave a specific set of cellular substrates, leading to the systematic disassembly of the cell.



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Caption: Caspase-6 Activation Pathways.

The cleavage of specific substrates by caspase-6 is a critical step in cellular disassembly.



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